4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds similar to "4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide" have been designed and synthesized for their potential anticancer activity. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were evaluated against various cancer cell lines, showing moderate to excellent activity compared to the reference drug etoposide (B. Ravinaik et al., 2021).
Antimicrobial Activity
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited promising antimicrobial activity against several bacterial and fungal strains, some showing higher potency than reference drugs (D. Bikobo et al., 2017).
Nematocidal Activity
In the field of agriculture, novel compounds containing 1,2,4-oxadiazole and 1,3,4-thiadiazole amide groups showed significant nematocidal activities against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for developing new nematicides (Dan Liu et al., 2022).
Antitubercular Activity
The synthesis and evaluation of new derivatives for antitubercular activity against Mycobacterium tuberculosis H37Rv revealed that specific compounds demonstrated significant activity, emphasizing the potential for developing new antitubercular agents (N. Nayak et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-2-4-12(5-3-11)15-10-22-17(19-15)20-16(21)13-6-8-14(18)9-7-13/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETWPTXNPUZNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976561 |
Source
|
Record name | 4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6107-46-6 |
Source
|
Record name | 4-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70976561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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